
Methyl 6-(5-chloro-2-nitrophenyl)hex-5-ynoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-(5-chloro-2-nitrophenyl)hex-5-ynoate is a chemical compound with the molecular formula C13H12ClNO4. It is known for its unique structure, which includes a nitrophenyl group, a chloro substituent, and an alkyne moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(5-chloro-2-nitrophenyl)hex-5-ynoate typically involves the reaction of 5-chloro-2-nitrobenzaldehyde with an appropriate alkyne precursor under specific conditions. The reaction may involve the use of catalysts such as palladium or copper to facilitate the coupling reaction. The reaction conditions often include solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and may require heating to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 6-(5-chloro-2-nitrophenyl)hex-5-ynoate can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The alkyne moiety can be hydrogenated to form an alkene or alkane.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Nucleophiles like sodium azide or potassium cyanide.
Major Products Formed
Reduction of the nitro group: Formation of the corresponding amine.
Hydrogenation of the alkyne: Formation of the corresponding alkene or alkane.
Nucleophilic substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 6-(5-chloro-2-nitrophenyl)hex-5-ynoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mécanisme D'action
The mechanism of action of Methyl 6-(5-chloro-2-nitrophenyl)hex-5-ynoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl group can participate in electron transfer reactions, while the alkyne moiety can undergo cycloaddition reactions, contributing to its reactivity and biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 6-(5-bromo-2-nitrophenyl)hex-5-ynoate
- Methyl 6-(5-iodo-2-nitrophenyl)hex-5-ynoate
- Methyl 6-(5-fluoro-2-nitrophenyl)hex-5-ynoate
Uniqueness
Methyl 6-(5-chloro-2-nitrophenyl)hex-5-ynoate is unique due to the presence of the chloro substituent, which can influence its reactivity and interactions compared to its bromo, iodo, and fluoro analogs. The chloro group can affect the compound’s electronic properties and steric hindrance, leading to differences in reaction rates and selectivity .
Propriétés
Formule moléculaire |
C13H12ClNO4 |
|---|---|
Poids moléculaire |
281.69 g/mol |
Nom IUPAC |
methyl 6-(5-chloro-2-nitrophenyl)hex-5-ynoate |
InChI |
InChI=1S/C13H12ClNO4/c1-19-13(16)6-4-2-3-5-10-9-11(14)7-8-12(10)15(17)18/h7-9H,2,4,6H2,1H3 |
Clé InChI |
JYUAJEGBYGSXMM-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCCC#CC1=C(C=CC(=C1)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(5-{5-Bromo-thiophen-2-yl}-[1,3,4]oxadiazole-2-yl)-2-chloro-pyridine](/img/structure/B13936071.png)
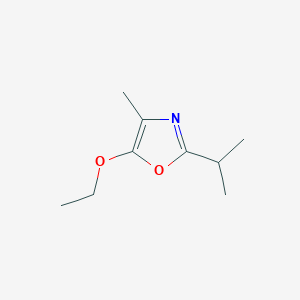
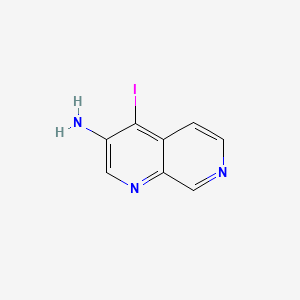

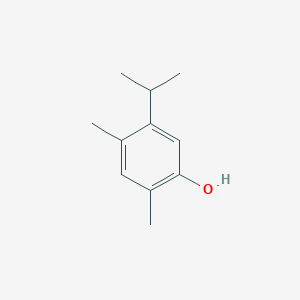
acetate](/img/structure/B13936113.png)
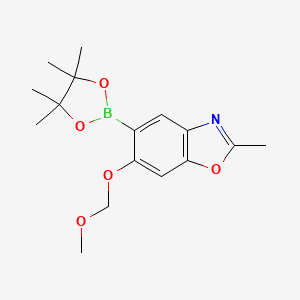
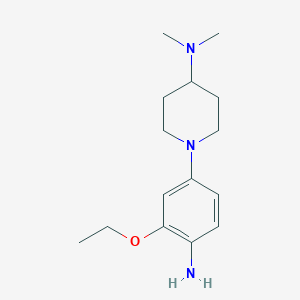
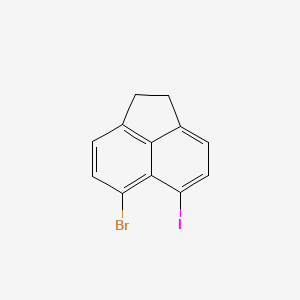

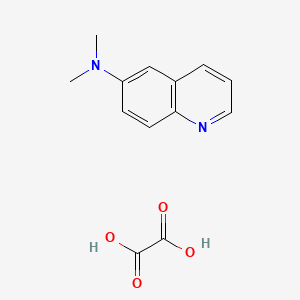
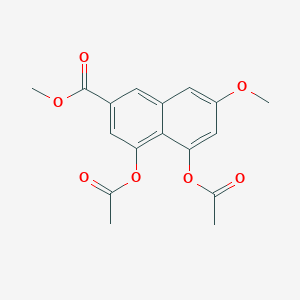
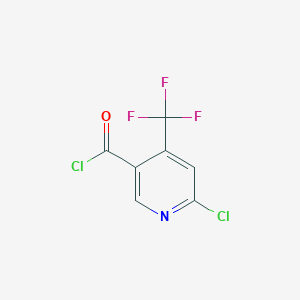
![2-Naphthalenecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,8-bis(phenylmethoxy)-, ethyl ester](/img/structure/B13936175.png)
